molecular formula C9H10BrN3 B13504775 (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine

(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B13504775
M. Wt: 240.10 g/mol
InChI Key: SPDNDDKUZOMHNH-UHFFFAOYSA-N
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Description

(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5th position, a methyl group at the 1st position, and a methanamine group at the 2nd position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by bromination and methylation reactions. One common method involves the reaction of 5-bromo-2-nitroaniline with formaldehyde and formic acid to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amino derivatives of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It can bind to DNA grooves and exhibit DNA-cleavage properties, which may contribute to its cytotoxic activities . Additionally, it can disrupt protein-protein interactions, modulating immuno-inflammatory and oncology disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom, methyl group, and methanamine group provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

(5-bromo-1-methylbenzimidazol-2-yl)methanamine

InChI

InChI=1S/C9H10BrN3/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3

InChI Key

SPDNDDKUZOMHNH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1CN

Origin of Product

United States

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